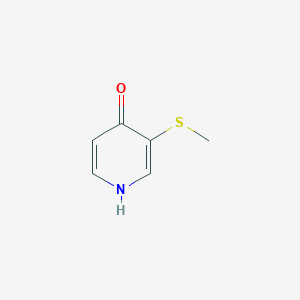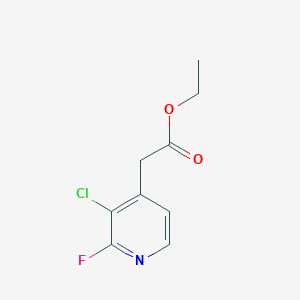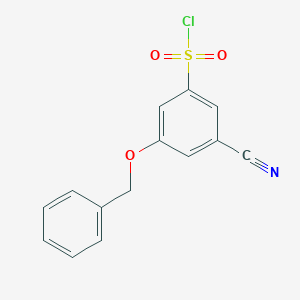
3-(Benzyloxy)-5-cyanobenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-5-cyanobenzenesulfonyl chloride is an organic compound that features a benzyloxy group, a cyano group, and a sulfonyl chloride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-cyanobenzenesulfonyl chloride typically involves the introduction of the benzyloxy group, the cyano group, and the sulfonyl chloride group onto a benzene ring through a series of chemical reactions. One common method involves the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Diazotization: The amino group is converted to a diazonium salt.
Sandmeyer Reaction: The diazonium salt is reacted with copper(I) cyanide to introduce the cyano group.
Sulfonation: The benzene ring is sulfonated to introduce the sulfonyl chloride group.
Benzyloxylation: The benzyloxy group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-cyanobenzenesulfonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The sulfonyl chloride group can be reduced to a sulfonamide group.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include sulfonamides.
Substitution: Products depend on the nucleophile used, such as ethers, amines, or thiols.
Scientific Research Applications
3-(Benzyloxy)-5-cyanobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-cyanobenzenesulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate ester bonds. The benzyloxy and cyano groups can also participate in various chemical reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzyloxy)-5-nitrobenzenesulfonyl chloride
- 3-(Benzyloxy)-5-aminobenzenesulfonyl chloride
- 3-(Benzyloxy)-5-methylbenzenesulfonyl chloride
Uniqueness
3-(Benzyloxy)-5-cyanobenzenesulfonyl chloride is unique due to the presence of the cyano group, which can participate in additional chemical reactions compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C14H10ClNO3S |
|---|---|
Molecular Weight |
307.8 g/mol |
IUPAC Name |
3-cyano-5-phenylmethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C14H10ClNO3S/c15-20(17,18)14-7-12(9-16)6-13(8-14)19-10-11-4-2-1-3-5-11/h1-8H,10H2 |
InChI Key |
KRXRRYMHSRPYLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C#N)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14843732.png)
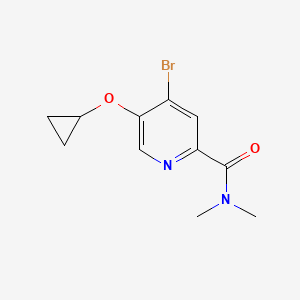

![7-Propyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14843754.png)
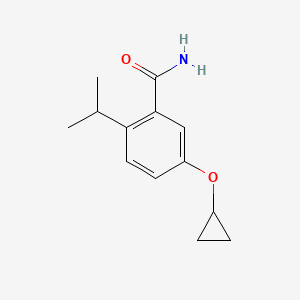
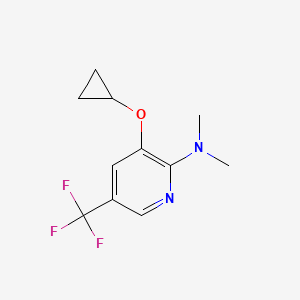
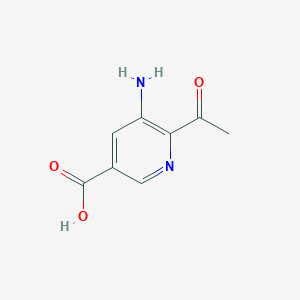
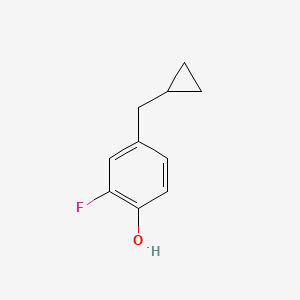

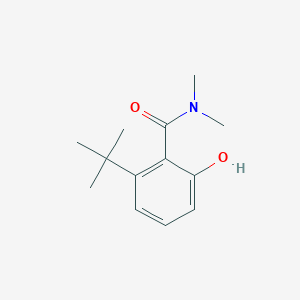
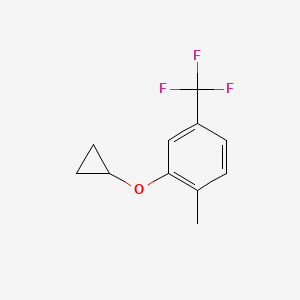
![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14843803.png)
